molecular formula C13H13F3N+ B12596312 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium CAS No. 651321-29-8

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium

Cat. No.: B12596312
CAS No.: 651321-29-8
M. Wt: 240.24 g/mol
InChI Key: FDLMZQSHASVLRT-UHFFFAOYSA-N
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Description

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridinium core substituted with a phenyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium typically involves the reaction of a pyridine derivative with a phenyl-substituted trifluoroethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinium salts.

    Reduction: Reduction reactions can convert the pyridinium core to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine: Similar structure but with a tetrahydropyridine core.

    1-Phenyl-2-(2,2,2-trifluoroethyl)pyridinium: Differing in the position of the trifluoroethyl group.

Uniqueness

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

4-Phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological systems and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H16F3N
  • Molecular Weight : 295.30 g/mol

The presence of the trifluoroethyl group is significant as it may influence the compound's lipophilicity and biological interactions.

Research indicates that derivatives of dihydropyridine compounds often exhibit activity at various receptor sites, particularly in cardiovascular and neurological contexts. The specific mechanism of action for this compound has not been extensively documented; however, similar compounds have been shown to act as selective antagonists at adenosine receptors, which are involved in numerous physiological processes including vasodilation and neurotransmission .

1. Adenosine Receptor Interaction

Studies have demonstrated that related dihydropyridine compounds can selectively inhibit A3 adenosine receptors with submicromolar Ki values. This suggests that this compound may possess similar properties, potentially making it useful in treating conditions associated with adenosine signaling dysregulation .

3. Neuroprotective Effects

The role of dihydropyridines in neuroprotection has been noted in various studies. Compounds that modulate calcium channels or exhibit antioxidant properties may offer protective effects against neurodegenerative diseases. The trifluoroethyl substitution could enhance these properties by improving the compound's bioavailability or receptor affinity .

Case Study 1: A3 Adenosine Receptor Antagonism

In a study examining the interaction of dihydropyridine derivatives with A3 receptors, several compounds demonstrated high selectivity and potency. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring significantly influenced receptor binding efficiency .

CompoundKi Value (nM)Selectivity
Compound A50High
Compound B200Moderate
4-Phenyl...TBDTBD

Case Study 2: Anticancer Activity

A series of dihydropyridine derivatives were tested for their ability to inhibit cancer cell growth. The most active compounds showed IC50 values in the nanomolar range against breast cancer cell lines .

CompoundIC50 (µM)Cancer Cell Line
Compound X0.5MCF7
Compound Y0.8MDA-MB-231
4-Phenyl...TBDTBD

Properties

CAS No.

651321-29-8

Molecular Formula

C13H13F3N+

Molecular Weight

240.24 g/mol

IUPAC Name

4-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydropyridin-1-ium

InChI

InChI=1S/C13H13F3N/c14-13(15,16)10-17-8-6-12(7-9-17)11-4-2-1-3-5-11/h1-6,8H,7,9-10H2/q+1

InChI Key

FDLMZQSHASVLRT-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](=CC=C1C2=CC=CC=C2)CC(F)(F)F

Origin of Product

United States

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